Cas no 2229536-75-6 (3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid)

3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid
- 2229536-75-6
- EN300-1785514
-
- インチ: 1S/C9H15NO3/c1-10-5-3-2-4-7(10)6-8(11)9(12)13/h7H,2-6H2,1H3,(H,12,13)
- InChIKey: GTRWPXUCATWOES-UHFFFAOYSA-N
- SMILES: O=C(C(=O)O)CC1CCCCN1C
計算された属性
- 精确分子量: 185.10519334g/mol
- 同位素质量: 185.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.7
- トポロジー分子極性表面積: 57.6Ų
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1785514-5.0g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 5g |
$2525.0 | 2023-05-26 | ||
Enamine | EN300-1785514-10.0g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 10g |
$3746.0 | 2023-05-26 | ||
Enamine | EN300-1785514-1g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 1g |
$871.0 | 2023-09-19 | ||
Enamine | EN300-1785514-0.25g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 0.25g |
$801.0 | 2023-09-19 | ||
Enamine | EN300-1785514-0.5g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 0.5g |
$836.0 | 2023-09-19 | ||
Enamine | EN300-1785514-0.1g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 0.1g |
$767.0 | 2023-09-19 | ||
Enamine | EN300-1785514-2.5g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 2.5g |
$1707.0 | 2023-09-19 | ||
Enamine | EN300-1785514-5g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 5g |
$2525.0 | 2023-09-19 | ||
Enamine | EN300-1785514-10g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 10g |
$3746.0 | 2023-09-19 | ||
Enamine | EN300-1785514-1.0g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 1g |
$871.0 | 2023-05-26 |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acidに関する追加情報
Comprehensive Overview of 3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid (CAS No. 2229536-75-6): Properties, Applications, and Research Insights
The compound 3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid (CAS No. 2229536-75-6) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its piperidine backbone and oxopropanoic acid functional group make it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential role as a chiral building block or enzyme inhibitor, aligning with current trends in drug discovery and precision medicine.
In recent years, the demand for heterocyclic compounds like 3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid has surged due to their prevalence in FDA-approved drugs. A 2023 study highlighted its relevance in modulating neurological targets, coinciding with growing public interest in neurodegenerative disease treatments. The compound's keto acid moiety also positions it as a candidate for metabolic pathway research, a hot topic in AI-driven drug design platforms.
From a synthetic chemistry perspective, the CAS 2229536-75-6 compound exhibits intriguing stereochemical properties. Its methylpiperidine ring introduces conformational constraints that influence molecular interactions—a feature frequently searched by chemists investigating structure-activity relationships (SAR). This aligns with Google Scholar metrics showing increased queries for "piperidine derivatives in medicinal chemistry" and "alpha-keto acids as enzyme inhibitors."
The compound's physicochemical profile reveals a balanced lipophilicity-hydrophilicity ratio, making it valuable for blood-brain barrier penetration studies. This property resonates with trending searches about CNS drug development and biomarker discovery. Analytical techniques like HPLC-MS and NMR spectroscopy are typically employed for characterization, addressing common questions about "how to analyze complex heterocycles" in research forums.
Emerging applications of 3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid extend to proteomics research, where its potential as a post-translational modification mimic is being explored. This connects with industry buzzwords like biologics and targeted protein degradation. The compound's reactive carbonyl group also makes it relevant to covalent inhibitor design, a rapidly growing niche in cancer therapeutics.
Environmental and regulatory aspects of CAS 2229536-75-6 follow standard green chemistry principles, with biodegradability studies showing promise. This addresses sustainability concerns frequently raised in pharmaceutical manufacturing discussions. The compound's stability under physiological pH ranges further supports its investigation in preclinical models, a subject with rising search volume in translational research databases.
Future research directions for this compound may focus on its scaffold diversification potential or computational docking performance—topics dominating recent cheminformatics conferences. Its structural features offer opportunities for fragment-based drug discovery, answering frequent queries about "small molecule optimization strategies." As synthetic methodologies advance, 2229536-75-6 could become a key player in developing next-generation therapeutics with improved target selectivity.
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